1,6-Bis(trimethoxysilyl)hexane: A Comprehensive Technical Guide for Advanced Material Applications
1,6-Bis(trimethoxysilyl)hexane: A Comprehensive Technical Guide for Advanced Material Applications
This guide provides an in-depth exploration of 1,6-bis(trimethoxysilyl)hexane (BTMSH), a versatile organosilicon compound pivotal in the advancement of materials science. Intended for researchers, scientists, and drug development professionals, this document elucidates the core principles, mechanisms, and practical applications of BTMSH, moving beyond a simple recitation of facts to offer field-proven insights into its utilization.
Introduction: The Architectural Advantage of a Dipodal Silane
1,6-Bis(trimethoxysilyl)hexane, identified by CAS number 87135-01-1, is an organosilane characterized by a hexane backbone linking two terminal trimethoxysilyl groups.[1][2] This unique dipodal structure is central to its functionality, offering a distinct advantage over conventional monofunctional silanes. The presence of two silicon centers allows for the formation of a robust, three-dimensional crosslinked network, imparting enhanced flexibility and reducing shrinkage in the final polymer matrix.[3][4][5]
BTMSH serves as a critical bridge between organic and inorganic materials, functioning as a coupling agent, adhesion promoter, and surface modifier.[1][3] Its versatility has led to its adoption in a wide array of applications, including the formulation of high-performance coatings, adhesives, sealants, and advanced composite materials.[1][5] Furthermore, its role in the synthesis of organic-inorganic hybrid materials opens avenues for the development of novel materials with tailored properties.[3]
Table 1: Physicochemical Properties of 1,6-Bis(trimethoxysilyl)hexane
| Property | Value | Reference |
| CAS Number | 87135-01-1 | [1][6] |
| Molecular Formula | C12H30O6Si2 | [2][7] |
| Molecular Weight | 326.54 g/mol | [8][] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Specific Gravity | 1.02 | [6] |
| Refractive Index | 1.420 | [6] |
| Boiling Point | 161 °C | [10] |
| Flash Point | 108 °C | |
| Solubility | Soluble in organic solvents; insoluble in water | [1][2] |
The Chemistry of Activation: Hydrolysis and Condensation
The efficacy of 1,6-bis(trimethoxysilyl)hexane is rooted in the reactivity of its trimethoxysilyl groups. The transformation from a soluble precursor to a durable, crosslinked network proceeds through a two-step mechanism: hydrolysis followed by condensation.[2]
2.1. Hydrolysis: The Initiation Step
In the presence of water, the methoxy groups (-OCH3) on the silicon atoms undergo hydrolysis to form silanol groups (Si-OH) and methanol as a byproduct.[2][7] This reaction is typically catalyzed by an acid or a base. The choice of catalyst and the reaction conditions (e.g., water concentration, solvent) significantly influence the rate and extent of hydrolysis.[11]
2.2. Condensation: Building the Siloxane Network
The newly formed silanol groups are highly reactive and readily undergo condensation reactions with other silanol groups or unhydrolyzed methoxy groups. This process results in the formation of stable siloxane bonds (Si-O-Si), which constitute the backbone of the inorganic network.[11] The continued condensation of silanol groups leads to the growth of a three-dimensional, crosslinked structure.
Figure 1: The two-stage process of hydrolysis and condensation of 1,6-bis(trimethoxysilyl)hexane.
Core Applications and Methodologies
The unique structural and reactive properties of 1,6-bis(trimethoxysilyl)hexane underpin its utility in a multitude of applications. This section explores some of the key areas where BTMSH is employed and provides exemplary protocols.
3.1. Surface Modification of Inorganic Materials
BTMSH is widely used to modify the surface properties of inorganic materials such as glass, silica, and metal oxides.[6] This modification can enhance adhesion, improve hydrophobicity, and increase chemical resistance.[1]
Experimental Protocol: Hydrophobic Surface Treatment of Glass Slides
This protocol details a standard procedure for rendering glass surfaces hydrophobic using a BTMSH solution.
Materials:
-
Glass microscope slides
-
1,6-Bis(trimethoxysilyl)hexane (BTMSH)
-
Ethanol (anhydrous)
-
Deionized water
-
Acetic acid (glacial)
-
Beakers
-
Magnetic stirrer and stir bar
-
Drying oven
Procedure:
-
Cleaning of Substrates: Thoroughly clean the glass slides by sonicating in a sequence of acetone, ethanol, and deionized water for 15 minutes each. Dry the slides under a stream of nitrogen and then in an oven at 110°C for 30 minutes to remove any residual moisture.
-
Preparation of Silane Solution: In a beaker, prepare a 2% (v/v) solution of BTMSH in a 95:5 (v/v) ethanol/water mixture. Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the solution to facilitate hydrolysis. Stir the solution for at least 1 hour to allow for pre-hydrolysis of the silane.
-
Surface Treatment: Immerse the cleaned and dried glass slides in the prepared BTMSH solution for 2 hours at room temperature with gentle agitation. This allows for the covalent bonding of the silane to the hydroxyl groups on the glass surface.
-
Rinsing and Curing: Remove the slides from the solution and rinse them thoroughly with ethanol to remove any unreacted silane. Cure the treated slides in an oven at 120°C for 1 hour to promote the condensation of the silanol groups and form a stable, crosslinked coating.
-
Characterization: The hydrophobicity of the coated surface can be verified by measuring the water contact angle. A significant increase in the contact angle compared to the untreated glass indicates successful surface modification.
3.2. Crosslinking Agent in Polymer Systems
The difunctional nature of BTMSH makes it an excellent crosslinking agent for various polymer systems.[5][12] Its incorporation can improve the mechanical strength, thermal stability, and solvent resistance of the resulting material. A notable application is in the formation of aerogels, where BTMSH can be used to create a more flexible and robust silica backbone.[][13]
Figure 2: Workflow for the synthesis of a flexible aerogel using BTMSH as a co-precursor.
3.3. Adhesion Promoter in Coatings and Adhesives
In coatings and adhesives, BTMSH acts as a molecular bridge between the organic polymer matrix and the inorganic substrate or filler.[1] This coupling effect significantly enhances the adhesion and durability of the final product.[3] The trimethoxysilyl groups react with the inorganic surface, while the hexane backbone becomes entangled with or reacts into the polymer matrix, creating a strong and stable interface.
Safety and Handling
1,6-Bis(trimethoxysilyl)hexane is a chemical that requires careful handling to ensure safety. It is classified as causing serious eye irritation.[7] The material decomposes slowly in contact with moist air or water, liberating methanol.[7] Methanol is toxic and can have chronic effects on the central nervous system.[7]
4.1. Personal Protective Equipment (PPE)
-
Hand Protection: Neoprene or nitrile rubber gloves should be worn.[7]
-
Eye Protection: Chemical goggles are mandatory. Contact lenses should not be worn.[7]
-
Skin and Body Protection: Wear suitable protective clothing.[7]
-
Respiratory Protection: In areas with potential for vapor accumulation, a NIOSH-certified organic vapor respirator is recommended.[7]
4.2. Handling and Storage
-
Handling: Avoid all eye and skin contact and do not breathe vapor and mist.[7] Use in a well-ventilated area.[7]
-
Storage: Store in a cool, well-ventilated place away from heat, sparks, and open flames.[7] Keep the container tightly closed.[7]
4.3. First Aid Measures
-
After Inhalation: Remove to fresh air. Seek medical advice if you feel unwell.[7]
-
After Skin Contact: Wash with plenty of soap and water.[7]
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical advice.[7]
-
After Ingestion: Do not induce vomiting. Seek immediate medical attention.[7]
Conclusion
1,6-Bis(trimethoxysilyl)hexane is a powerful and versatile tool in the arsenal of materials scientists and formulation chemists. Its unique dipodal structure and reactive trimethoxysilyl groups enable the creation of robust, flexible, and durable materials with enhanced performance characteristics. A thorough understanding of its hydrolysis and condensation chemistry is key to harnessing its full potential in applications ranging from surface modification to the development of advanced polymer composites. As with all reactive chemicals, adherence to strict safety protocols is paramount to ensure its responsible and effective use in research and industrial settings.
References
-
Gelest, Inc. (2015). 1,6-bis(trimethoxysilyl)hexane Safety Data Sheet. [Link]
-
Shin-Etsu Silicones. (n.d.). KBM-3066. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). 1,6-Bis(trimethoxysilyl)hexane: Enhancing Material Performance with a Versatile Silane Coupling Agent. [Link]
-
Vivod, S. L., Meador, M. A. B., Nguyen, B. N., Quade, D., Randall, J., & Perry, R. (n.d.). DI-ISOCYANATE CROSSLINKED AEROGELS WITH 1, 6-BIS (TRIMETHOXYSILYL) HEXANE INCORPORATED IN SILICA BACKBONE. CORE. [Link]
-
SIKÉMIA. (n.d.). 1,6-Bis(trimethoxysilyl)hexane. [Link]
-
Specialty Chemicals. (2025). 1,6-Bis(trimethoxysilyl)hexane: Enhancing Adhesion and Flexibility in Advanced Materials. [Link]
-
Changfu Chemical. (n.d.). 1 6 Bis Trimethoxysilyl Hexane, CAS 87135-01-1. [Link]
-
Gelest, Inc. (2008). Hydrophobicity-Hydrophilicty and Silane Surface Modification. [Link]
-
Gelest, Inc. (2015). 1,6-BIS(TRICHLOROSILYL)HEXANE Safety Data Sheet. [Link]
-
MySkinRecipes. (n.d.). 1,6-Bis(Trimethoxysilyl)Hexane. [Link]
-
ResearchGate. (2023). Hydrolysis and condensation behavior of tetraethoxysilane, hexaethoxydisiloxane, and octaethoxytrisiloxane. [Link]
-
Elsevier. (n.d.). FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane. [Link]
-
AFINITICA. (2003). The Hydrolysis=Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). 1,6-Bis(trimethoxysilyl)hexane. [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. CAS 87135-01-1: 1,6-Bis(trimethoxysilyl)hexane [cymitquimica.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. 1 6 Bis Trimethoxysilyl Hexane, CAS 87135-01-1 | Changfu Chemical [cfsilicones.com]
- 6. shinetsusilicones.com [shinetsusilicones.com]
- 7. gelest.com [gelest.com]
- 8. 1,6-Bis(trimethoxysilyl)hexane | 87135-01-1 | MDA13501 [biosynth.com]
- 10. 1,6-Bis(trimethoxysilyl)hexane Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 11. FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]
- 12. 1,6-Bis(trimethoxysilyl)hexane - SIKÉMIA [sikemia.com]
- 13. files01.core.ac.uk [files01.core.ac.uk]
